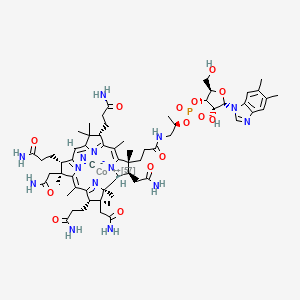![molecular formula C21H29O2P B13835788 [7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
[7-Methyloctoxy(phenyl)phosphoryl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-Methyloctoxy(phenyl)phosphoryl]benzene is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a phenyl ring and a methyloctoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-Methyloctoxy(phenyl)phosphoryl]benzene typically involves the reaction of phenylphosphonic dichloride with 7-methyloctanol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
[7-Methyloctoxy(phenyl)phosphoryl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[7-Methyloctoxy(phenyl)phosphoryl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of [7-Methyloctoxy(phenyl)phosphoryl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The phenyl ring can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
[Ethoxy(phenyl)phosphoryl]benzene: Similar in structure but with an ethoxy group instead of a methyloctoxy group.
Diphenylphosphinic acid ethyl ester: Contains two phenyl groups bonded to the phosphorus atom.
Phenylphosphonic acid: Lacks the alkoxy group and has a simpler structure
Uniqueness
[7-Methyloctoxy(phenyl)phosphoryl]benzene is unique due to the presence of the methyloctoxy group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C21H29O2P |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[7-methyloctoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C21H29O2P/c1-19(2)13-7-3-4-12-18-23-24(22,20-14-8-5-9-15-20)21-16-10-6-11-17-21/h5-6,8-11,14-17,19H,3-4,7,12-13,18H2,1-2H3 |
InChI Key |
NIJHXDDKSJAFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



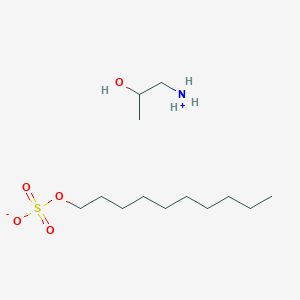
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

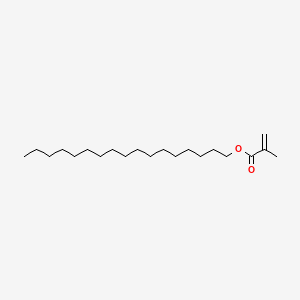
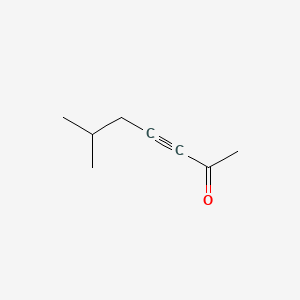
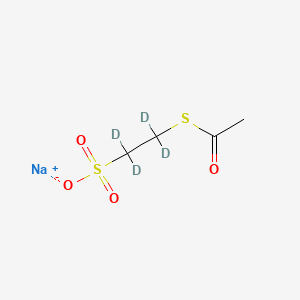

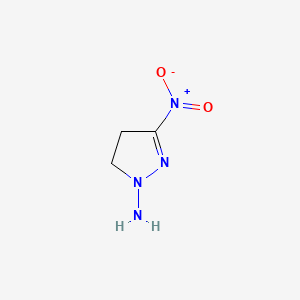
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)


